2-Methoxy-5-(trifluoromethyl)isonicotinaldehyde
Overview
Description
Preparation Methods
The synthesis of 2-Methoxy-5-(trifluoromethyl)isonicotinaldehyde typically involves the reaction of 2-methoxyisonicotinaldehyde with trifluoromethylating agents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)isonicotinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various biological molecules . These interactions can influence cellular processes and biochemical pathways, making it a valuable compound for research and development .
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds such as:
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an aldehyde group.
2-Methoxy-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different functional groups .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-2-5(4-13)6(3-12-7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMGUAALWNMLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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